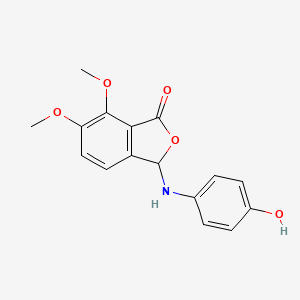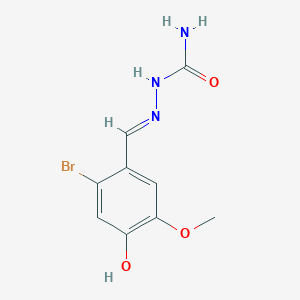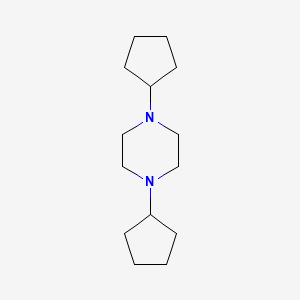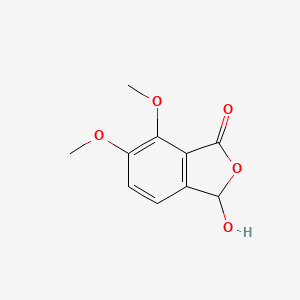
1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” is a complex organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyphenyl and dimethoxy groups in its structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” typically involves multi-step organic reactions. A common approach might include:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group, leading to quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the isobenzofuran core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the synthesis of dyes, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The hydroxyphenyl and dimethoxy groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1H-Isobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.
Phenylamino derivatives: Compounds with similar amino group substitutions on aromatic rings.
Dimethoxy derivatives: Compounds with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” lies in its specific combination of functional groups, which can result in unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-(4-hydroxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO5/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)17-9-3-5-10(18)6-4-9/h3-8,15,17-18H,1-2H3 |
InChI Key |
QCGDFYJXDWDWBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B10877294.png)
![1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877299.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10877320.png)

![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)


![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
